molecular formula C54H48ClCuP3+3 B12321343 Chlorotris(triphenylphosphine)copper(I)&

Chlorotris(triphenylphosphine)copper(I)&

Cat. No.: B12321343
M. Wt: 888.9 g/mol
InChI Key: BEENOGKCXKWOBB-UHFFFAOYSA-P
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Description

Chlorotris(triphenylphosphine)copper(I) is a coordination complex with the chemical formula ([ (C_6H_5)_3P]_3CuCl). It is a copper(I) complex where copper is coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotris(triphenylphosphine)copper(I) can be synthesized by reacting copper(I) chloride with triphenylphosphine in a suitable solvent such as ethanol or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction is as follows:

CuCl+3PPh3[Cu(PPh3)3]Cl\text{CuCl} + 3 \text{PPh}_3 \rightarrow [\text{Cu(PPh}_3)_3]\text{Cl} CuCl+3PPh3​→[Cu(PPh3​)3​]Cl

Industrial Production Methods

While specific industrial production methods for Chlorotris(triphenylphosphine)copper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using larger reaction vessels and purification systems to handle increased quantities.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(triphenylphosphine)copper(I) undergoes various types of reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

    Reduction: It can participate in reduction reactions, often acting as a catalyst.

    Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with Chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other coordinating ligands. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the complex.

Major Products

The major products formed from reactions involving Chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new copper complex with the substituted ligand.

Scientific Research Applications

Chlorotris(triphenylphosphine)copper(I) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and reductions.

    Biology: While not extensively used in biological applications, its catalytic properties can be explored for biochemical transformations.

    Industry: Used in the synthesis of fine chemicals and materials due to its catalytic properties.

Mechanism of Action

The mechanism by which Chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the copper center, allowing it to participate in catalytic cycles. The chloride ion can also play a role in the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper

    Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and is used in different catalytic applications compared to the copper complex.

Uniqueness

Chlorotris(triphenylphosphine)copper(I) is unique due to its specific catalytic properties and the stability provided by the triphenylphosphine ligands. Its reactivity and applications differ from those of its rhodium and cobalt counterparts, making it valuable in specific synthetic and industrial processes.

Properties

Molecular Formula

C54H48ClCuP3+3

Molecular Weight

888.9 g/mol

IUPAC Name

chlorocopper;triphenylphosphanium

InChI

InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2

InChI Key

BEENOGKCXKWOBB-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu]

Origin of Product

United States

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